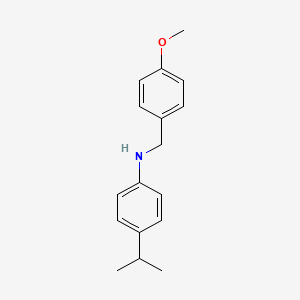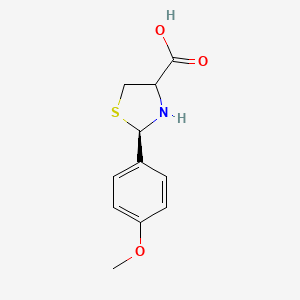
(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of reagents, solvents, and catalysts can be tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, potentially altering its biological activity.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of chiral catalysis and asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The thiazolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity. The methoxy group on the phenyl ring can also influence the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: The enantiomer of the ®-form, which may exhibit different biological activities and properties.
2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-Phenylthiazolidine-4-carboxylic acid: A similar compound lacking the methoxy group, which can affect its chemical and biological properties.
Uniqueness
®-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its specific chiral configuration and the presence of the methoxy group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
(2R)-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1 |
Clé InChI |
ZQRSXNJVEHLFCE-QVDQXJPCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
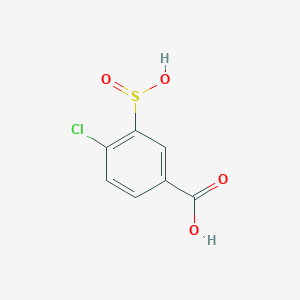

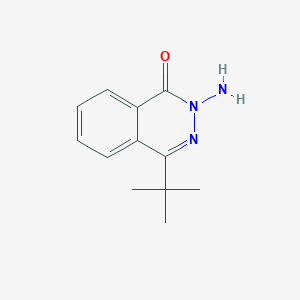
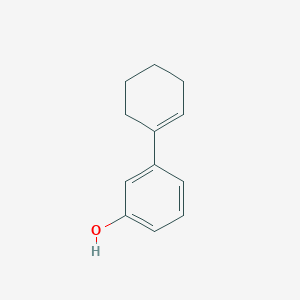
![S-[3-(Triethoxysilyl)propyl] ethanethioate](/img/structure/B8554138.png)
![Phosphonic acid, [(4-benzoylphenyl)methyl]-](/img/structure/B8554144.png)
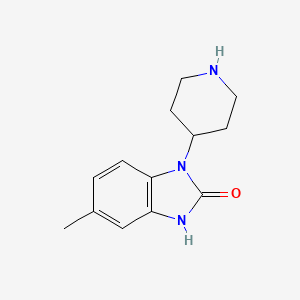
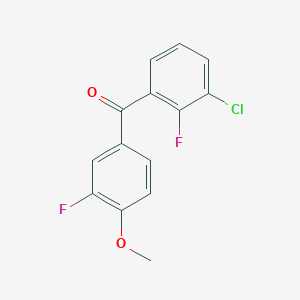
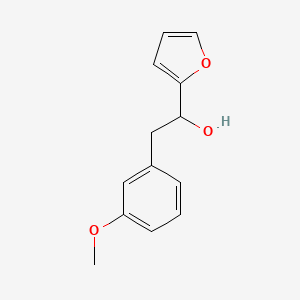
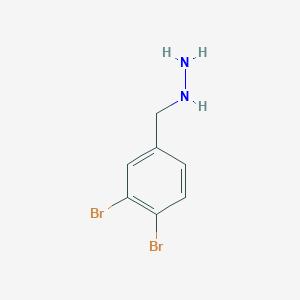

![4-{-4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzonitrile](/img/structure/B8554200.png)
